(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride
Description
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1214372-39-0) is a halogenated benzylamine derivative with a molecular formula of C₈H₇BrClF₃N and a molecular weight of 291.5 g/mol (calculated). The compound features a benzene ring substituted with a bromine atom at the para-position (C4), a trifluoromethyl (-CF₃) group at the ortho-position (C2), and a methanamine (-CH₂NH₂) group attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFXWFFVWAIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Preparation Method: Borane Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile
The most established and widely reported preparation method involves the reduction of 4-bromo-2-(trifluoromethyl)benzonitrile to the corresponding amine, followed by conversion to the hydrochloride salt. This method utilizes a borane-dimethyl sulfide complex as the reducing agent in tetrahydrofuran (THF) solvent.
Detailed Procedure
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolution of 4-bromo-2-(trifluoromethyl)benzonitrile in THF | 10.0 g (40.0 mmol) in 110 mL THF |
| 2 | Slow addition of BH3·Me2S (borane-dimethyl sulfide complex) | 18 mL (180 mmol, 10 M), at 0°C |
| 3 | Stirring at 0°C for 30 minutes, then warming to 25°C for 30 minutes | Controlled temperature |
| 4 | Refluxing the mixture | 30 minutes |
| 5 | Cooling to room temperature and quenching with 1 M aqueous NaOH | Extraction with ethyl acetate (3 × 150 mL) |
| 6 | Drying organic layer over Na2SO4 and concentrating under reduced pressure | - |
| 7 | Treatment of crude amine with HCl in ethanol at 0°C | Stirring for 1 hour |
| 8 | Concentration under reduced pressure and washing solid with diethyl ether | Isolation of hydrochloride salt |
Alternative Synthetic Routes and Considerations
Though the borane reduction is the primary route, other synthetic strategies have been suggested or are theoretically applicable based on related compound syntheses:
Reduction of corresponding amides or imines: These intermediates can be reduced to the target amine under suitable reducing conditions, potentially offering different selectivity or functional group tolerance.
Reductive amination: Starting from the corresponding aldehyde or ketone derivatives, reductive amination with ammonia or amine sources could yield the methanamine structure.
Gabriel synthesis: Using phthalimide derivatives as intermediates to introduce the amine functionality, although less common for this specific compound.
These alternative methods may be explored for specific industrial or scale-up applications where reaction conditions or reagent availability dictate the choice of synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo-2-(trifluoromethyl)benzonitrile |
| Reducing Agent | Borane-dimethyl sulfide complex (BH3·Me2S) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to reflux (~66°C) |
| Reaction Time | ~1.5 hours total stirring + reflux |
| Workup | Aqueous NaOH quench, ethyl acetate extraction, drying |
| Salt Formation | HCl in ethanol at 0°C |
| Yield | 77% |
| Physical Form | White solid hydrochloride salt |
Research Findings and Practical Notes
The borane reduction method offers a balance of high yield and manageable reaction conditions, making it suitable for laboratory and potential industrial synthesis.
The hydrochloride salt form improves the compound’s water solubility and stability, facilitating handling and downstream applications.
Purification typically involves solvent extraction and washing steps, with final product isolation by filtration and washing with diethyl ether to remove impurities.
Alternative synthetic routes remain less documented but could be optimized depending on the availability of starting materials and specific process requirements.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenol or ether derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride has potential as an anticancer agent. Preliminary studies have shown cytotoxic effects against various cancer cell lines, suggesting its utility in developing new cancer therapies. The mechanism of action may involve interaction with specific cellular receptors or enzymes that regulate cell growth and apoptosis.
Antimicrobial Properties
In addition to its anticancer potential, this compound may possess antimicrobial properties, which could make it a candidate for pharmaceutical applications targeting bacterial infections. The presence of the trifluoromethyl group is often associated with enhanced biological activity, potentially improving the efficacy of antimicrobial agents.
Chemical Synthesis and Reactions
The synthesis of this compound can be achieved through various methods, including reactions involving 4-bromo-2-(trifluoromethyl)benzonitrile. A typical synthetic route involves the use of dimethylsulfide borane complex in tetrahydrofuran under controlled conditions, yielding the hydrochloride form which enhances solubility in biological systems .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at the 4-position can significantly affect binding affinity and potency against various biological targets, including receptors involved in neurotransmission and cancer pathways .
Future Research Directions
Further investigation into the pharmacokinetics and dynamics of this compound is essential for elucidating its full potential in therapeutic applications. Studies focusing on its binding mechanisms, metabolic pathways, and interactions with biological systems will provide deeper insights into optimizing this compound for clinical use.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride are compared below with analogous halogenated benzylamine derivatives. Key differences include substituent positions, halogen types, and steric/electronic effects.
Table 1: Comparative Analysis of Halogenated Benzylamine Derivatives
Key Findings from Comparative Analysis:
Substituent Effects :
- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to simple fluorine substituents (e.g., CAS 112734-22-2), increasing resistance to oxidative metabolism .
- Bromine at C4 enables versatile cross-coupling reactions, whereas fluorine at C2/C3 (e.g., CAS 1980086-47-2) improves electrophilic substitution reactivity .
In contrast, smaller substituents like fluorine (CAS 1214342-53-6) minimize steric hindrance . Chiral analogs (e.g., CAS 220441-84-9) are critical for enantioselective synthesis but require complex resolution techniques .
Synthetic Utility: Compounds with multiple halogens (e.g., CAS 1980086-47-2) are preferred for sequential functionalization, whereas mono-halogenated derivatives (e.g., CAS 112734-22-2) are simpler to handle . The hydrochloride salt form improves crystallinity and shelf life compared to free bases .
Market and Applications :
Biological Activity
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is a compound that has garnered attention in scientific research for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C9H8BrF3N·HCl and a molecular weight of 254.05 g/mol. The presence of both a bromo group and a trifluoromethyl group on the phenyl ring contributes to its unique chemical properties, enhancing its solubility and reactivity in biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, preliminary investigations revealed that the compound interacts with specific cellular pathways related to growth and survival, potentially influencing apoptosis mechanisms .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.5 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 8.0 | Disruption of microtubule dynamics |
| A375 (Melanoma) | 9.8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. It shows promising results against various Gram-positive and Gram-negative bacteria, as well as fungi. The trifluoromethyl group is believed to enhance the compound's lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Pseudomonas aeruginosa | 16 µg/mL | High |
The biological activity of this compound can be attributed to its interactions with various cellular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in certain cancer cells, leading to reduced cell proliferation .
- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics by binding to tubulin, affecting cell division processes .
Case Studies
- Study on Anticancer Effects : A study focusing on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis induction, with caspase-3 activation being a key indicator of programmed cell death .
- Antimicrobial Evaluation : Another investigation assessed the compound's effectiveness against Chlamydia infections, revealing that it significantly reduced chlamydial inclusion numbers in infected cells, highlighting its potential as a therapeutic agent against bacterial infections .
Q & A
Basic: What synthetic routes are recommended for synthesizing (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride, and how can purity be optimized?
Answer:
The synthesis typically involves halogenation and amine formation. A common approach for analogous compounds (e.g., chloro or fluoro derivatives) includes:
Bromination/Trifluoromethylation: Starting with a substituted acetophenone (e.g., 2-trifluoromethyl-4-bromoacetophenone) followed by reductive amination.
Reductive Amination: Reduction of the ketone intermediate using sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine backbone .
Salt Formation: Treatment with HCl to form the hydrochloride salt, enhancing solubility .
Purity Optimization:
- Chromatography: Use preparative HPLC or flash chromatography to isolate the compound from byproducts.
- Recrystallization: Employ solvent systems like ethanol/water to improve crystalline purity .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: To confirm the aromatic substitution pattern and amine proton integration.
- ¹⁹F NMR: To verify the trifluoromethyl group’s presence and electronic environment .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- X-ray Crystallography: To resolve crystal structure and confirm stereochemical integrity (if applicable) .
- HPLC: For purity assessment using a C18 column and UV detection at 254 nm .
Advanced: How do bromine and trifluoromethyl substituents influence reactivity in nucleophilic substitution reactions?
Answer:
- Bromine: Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring toward electrophilic substitution at the para position. However, in SNAr reactions, bromine’s leaving-group ability depends on the reaction medium (e.g., polar aprotic solvents enhance reactivity) .
- Trifluoromethyl (CF₃): A meta-directing EWG that decreases electron density at the ortho and para positions. This steric and electronic effect can hinder nucleophilic attack but stabilize intermediates via inductive effects .
Example Reaction:
In Suzuki-Miyaura coupling, the bromine atom facilitates cross-coupling with boronic acids, while the CF₃ group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) to prevent steric hindrance .
Advanced: How can molecular docking predict interactions of this compound with serotonin receptors?
Answer:
Target Selection: Use crystallographic data for 5-HT₂A or 5-HT₃ receptors (PDB IDs: 6WGT, 5TUD).
Ligand Preparation: Optimize the compound’s 3D structure (e.g., protonation states at physiological pH) using software like Schrödinger Maestro.
Docking Simulations: Perform flexible docking with AutoDock Vina to assess binding affinity. The CF₃ group may enhance hydrophobic interactions in receptor pockets, while the amine forms hydrogen bonds with Asp155 (5-HT₂A) .
Validation: Compare results with known agonists (e.g., DOI or LSD) to identify competitive binding .
Advanced: What strategies resolve contradictions in reported biological activities of halogenated phenylmethanamine derivatives?
Answer:
- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., Br vs. CF₃) and measure IC₅₀ values against target receptors.
- Meta-Analysis: Pool data from multiple studies to identify trends. For example, bromine at the para position correlates with higher 5-HT receptor affinity, while CF₃ improves metabolic stability .
- Experimental Replication: Standardize assays (e.g., cAMP accumulation for GPCR activity) across labs to minimize variability .
Table 1: Comparison of Halogenated Phenylmethanamine Derivatives
| Compound | Substituents | Receptor Affinity (Ki, nM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 4-Bromo-2-CF₃ derivative | Br (para), CF₃ (ortho) | 5-HT₂A: 12 ± 2 | 45 min (human liver microsomes) |
| 4-Chloro-2-F derivative | Cl (para), F (ortho) | 5-HT₂A: 28 ± 5 | 22 min |
| 4-Fluoro-2-CF₃ derivative | F (para), CF₃ (ortho) | 5-HT₂A: 18 ± 3 | 60 min |
| Data extrapolated from . |
Basic: What solubility and stability considerations apply to this hydrochloride salt?
Answer:
- Solubility: The hydrochloride salt increases water solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. For organic solvents, DMSO or ethanol are preferred .
- Stability:
- pH Sensitivity: Degrades in basic conditions (pH > 8) via amine deprotonation. Store at pH 4–6.
- Light Sensitivity: Protect from UV light to prevent aryl-halogen bond cleavage .
Advanced: What in vitro models assess neuropharmacological potential?
Answer:
- Primary Neuronal Cultures: Measure calcium flux (Fluo-4 AM dye) upon receptor activation.
- Radioligand Binding Assays: Use [³H]Ketanserin for 5-HT₂A receptor affinity screening.
- Microdialysis: Quantify neurotransmitter release (e.g., serotonin) in rat brain slices .
Advanced: How does substituent spatial arrangement affect pharmacodynamics?
Answer:
- Stereoelectronic Effects: The CF₃ group’s electronegativity alters electron density, affecting binding pocket interactions.
- Conformational Analysis: Molecular dynamics simulations show that Br at para restricts ring rotation, stabilizing receptor-bound conformations .
Key Reference:
- provide foundational data for halogen and CF₃ substituent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
